N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide
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Overview
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a phenylbutanamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Mode of Action
The mode of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is currently unknown. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the ester intermediate.
Amidation Reaction: The ester intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-phenylbutanamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the phenylbutanamide moiety.
N-(3-methoxyphenyl)acetamide: Similar structure but lacks the ethyl chain and phenylbutanamide moiety.
Uniqueness
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is unique due to the presence of both methoxy groups and the phenylbutanamide moiety, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-18(15-9-6-5-7-10-15)20(22)21-14-19(24-3)16-11-8-12-17(13-16)23-2/h5-13,18-19H,4,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCXJURVXGEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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